molecular formula C26H26N4O2S B2862799 N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476433-19-9

N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2862799
CAS No.: 476433-19-9
M. Wt: 458.58
InChI Key: LFQDAGKHJGLKQM-UHFFFAOYSA-N
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Description

N-{[5-(Benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative featuring a benzylsulfanyl group at position 5, a 2,5-dimethylphenyl substituent at position 4, and a 4-methoxybenzamide moiety linked via a methylene bridge to position 3 of the triazole core. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties . Its synthesis likely involves cyclization of thiosemicarbazide precursors followed by alkylation or sulfanylation steps, as seen in analogous triazole derivatives .

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-18-9-10-19(2)23(15-18)30-24(16-27-25(31)21-11-13-22(32-3)14-12-21)28-29-26(30)33-17-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDAGKHJGLKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • 4-Methoxybenzamide moiety
  • 1,2,4-Triazole core substituted at positions 3 and 4
  • Benzylsulfanyl and 2,5-dimethylphenyl side chains

Retrosynthetic cleavage suggests sequential assembly starting with the construction of the 1,2,4-triazole ring, followed by regioselective alkylation at position 3 and arylation at position 4. The 4-methoxybenzamide group is introduced via a methylene spacer in the final step.

Synthesis of the 1,2,4-Triazole Core

Cyclocondensation of Thiosemicarbazide Derivatives

The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazides or through Huisgen-type reactions. A validated approach involves reacting hydrazine derivatives with carbon disulfide under basic conditions. For example:

  • Hydrazine hydrate (2.0 equiv) and carbon disulfide (1.1 equiv) in ethanol undergo reflux for 6 hours to yield 1,2,4-triazole-3-thiol.
  • Microwave-assisted cyclization reduces reaction times from hours to minutes (120°C, 20 min).
Table 1: Comparative Yields of Triazole Core Synthesis Methods
Method Temperature (°C) Time Yield (%)
Conventional reflux 80 6 h 65–70
Microwave-assisted 120 20 min 85–93

Functionalization of the Triazole Ring

Regioselective Alkylation at Position 3

The benzylsulfanyl group is introduced via alkylation of triazole-3-thiol with benzyl bromide:

  • Triazole-3-thiol (1.0 equiv) is treated with benzyl bromide (1.2 equiv) in DMF containing K₂CO₃ (2.0 equiv).
  • The reaction proceeds at 60°C for 4 hours, yielding 3-benzylsulfanyl-1,2,4-triazole.

Mechanistic Insight : The thiolate ion attacks the benzyl electrophile, displacing bromide. Excess base ensures deprotonation of the thiol group.

Arylation at Position 4 with 2,5-Dimethylphenyl

Arylation is achieved via Ullmann coupling or nucleophilic aromatic substitution:

  • 3-Benzylsulfanyl-1,2,4-triazole (1.0 equiv) reacts with 2,5-dimethylphenylboronic acid (1.5 equiv) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 100°C.
  • Alternative route: Direct substitution using 2,5-dimethylbenzenediazonium chloride under acidic conditions.

Optimization and Challenges

Regioselectivity in Triazole Substitution

Competing alkylation at position 1 is mitigated by using bulky bases (e.g., DBU) to favor attack at the less hindered position 3.

Purification Challenges

  • Byproduct formation : Di-alkylated species are removed via gradient elution (SiO₂, 5→20% EtOAc/hexane).
  • Amide hydrolysis : Strict anhydrous conditions during acyl chloride formation prevent degradation.

Biological Relevance and Derivative Analysis

Structurally analogous triazoles exhibit moderate antimycobacterial activity (MIC = 32–1000 µmol/L), suggesting potential applications for the target compound. The benzylsulfanyl group enhances membrane permeability, while the 4-methoxybenzamide contributes to target binding via hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons with similar compounds include:

Compound Name / Evidence ID Core Structure Differences Key Functional Groups Biological Activity / Notes
Target Compound 1,2,4-Triazole with 2,5-dimethylphenyl (position 4), benzylsulfanyl (position 5) 4-Methoxybenzamide, methylene bridge Hypothesized antimicrobial/anti-inflammatory activity based on structural analogs
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide 4-Fluorophenyl (position 4), benzylsulfanyl (position 5) 4-Methoxyphenylbenzamide Higher lipophilicity due to 4-fluorophenyl; potential enhanced membrane permeability
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridinyl (position 5), aryl carbamoyl groups Pyridine, carbamoyl substituents Demonstrated antimicrobial activity (MIC: 12.5–50 µg/mL); electron-withdrawing groups improve efficacy
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide Allyl group (position 4), 4-fluorobenzylsulfanyl (position 5) Chlorobenzenesulfonamide Sulfonamide group may enhance solubility and target binding

Physicochemical Properties

  • Solubility: The 4-methoxy group on the benzamide may enhance water solubility compared to non-polar substituents (e.g., 4-chlorophenyl in ) .
  • Stability : The thione-thiol tautomerism observed in (IR: νC=S at 1247–1255 cm⁻¹) suggests the target compound may exist predominantly in the thione form, enhancing stability .
  • Spectral Data : Expected IR peaks include C=O (1660–1680 cm⁻¹) and C=S (1240–1260 cm⁻¹), aligning with data from and .

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